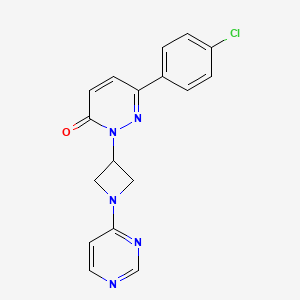

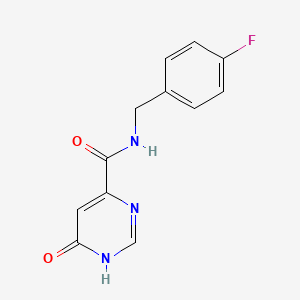

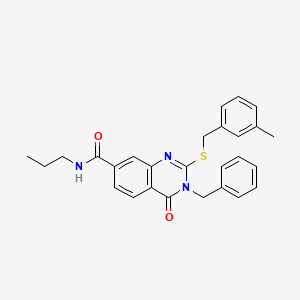

N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring with a hydroxyl group at the 6-position and a carboxamide group at the 4-position. The carboxamide group is likely further substituted with a 4-fluorobenzyl group .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants present. Fluorine atoms are known for their reactivity, and the presence of the fluorobenzyl group could make this compound a participant in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a fluorine atom could make the compound relatively electronegative, potentially affecting its solubility, boiling point, and other physical properties .科学的研究の応用

HIV-1 Integrase Inhibition

HIV Integrase Inhibitors

A study highlighted the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, including N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide derivatives, as potent inhibitors of HIV-1 integrase. These compounds demonstrate strong inhibition of the HIV-integrase-catalyzed strand transfer process, crucial for the viral replication. One compound from this series exhibited a CIC95 of 78 nM in a cell-based assay, suggesting its potential as a clinically useful antiviral agent due to its favorable pharmacokinetic properties and lack of significant liabilities in counterscreening assays (Pace et al., 2007).

SAR and Optimization for HIV Integrase Inhibition

Further research into the SAR around the benzylamide moiety of 4,5-dihydroxypyrimidine carboxamides, derived from HCV NS5b polymerase inhibitors, led to the optimization of p-fluorobenzylamide as optimal in enzymatic assays for HIV integrase strand transfer inhibition (Petrocchi et al., 2007).

Anticancer Activity

- Anticancer Activity and Formulation as Nanoparticles: A derivative of 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide was formulated as nanoparticles to evaluate its anticancer activity. The optimized derivative showed significant anticancer activity against the MCF7 cancer cell line, indicating the potential of this compound and its derivatives as potent p38α MAP Kinase inhibitors for cancer treatment. This study underscores the compound's significance and potential as a potent inhibitor, further elucidated through quantitative proteomics (Theivendren et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHVYDCANBCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)

![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)

![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2855374.png)

![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)